molecular formula C9H19NO B13152591 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol

1-[1-(Aminomethyl)cyclobutyl]butan-1-ol

Katalognummer: B13152591
Molekulargewicht: 157.25 g/mol
InChI-Schlüssel: QLNFZEXGZGFNPJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[1-(Aminomethyl)cyclobutyl]butan-1-ol is a chemical compound with the molecular formula C9H19NO It is characterized by the presence of a cyclobutyl ring attached to a butanol chain, with an aminomethyl group attached to the cyclobutyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol typically involves the reaction of cyclobutylmethylamine with butanal under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as distillation or chromatography, to isolate the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and efficiency, with the use of advanced equipment and techniques for purification and isolation of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

1-[1-(Aminomethyl)cyclobutyl]butan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-[1-(Aminomethyl)cyclobutyl]butan-1-ol has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biological systems and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-[1-(Aminomethyl)cyclobutyl]butan-1-ol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclobutyl ring provides structural stability and can modulate the compound’s overall reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol: Similar structure with a cyclobutanol ring.

    1-(Aminomethyl)cyclobutane: Lacks the butanol chain.

    Cyclobutylmethylamine: Contains the aminomethyl group but lacks the butanol chain.

Uniqueness

1-[1-(Aminomethyl)cyclobutyl]butan-1-ol is unique due to the combination of the cyclobutyl ring, aminomethyl group, and butanol chain. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.

Eigenschaften

Molekularformel

C9H19NO

Molekulargewicht

157.25 g/mol

IUPAC-Name

1-[1-(aminomethyl)cyclobutyl]butan-1-ol

InChI

InChI=1S/C9H19NO/c1-2-4-8(11)9(7-10)5-3-6-9/h8,11H,2-7,10H2,1H3

InChI-Schlüssel

QLNFZEXGZGFNPJ-UHFFFAOYSA-N

Kanonische SMILES

CCCC(C1(CCC1)CN)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.